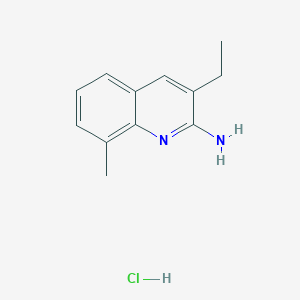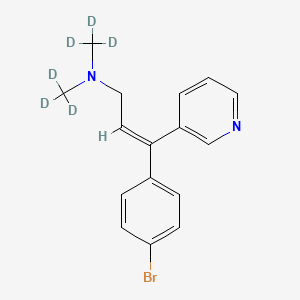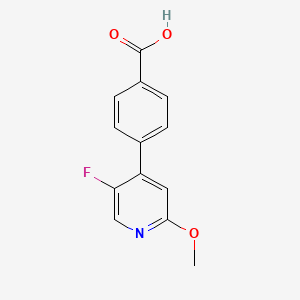
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxypyridine and benzoic acid derivatives.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using solvents such as ethanol or toluene. Catalysts like palladium or copper may be employed to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods may be used.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
化学反应分析
Types of Reactions: 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine or methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
5-Fluoro-2-methoxypyridine: Shares the pyridine ring with fluorine and methoxy groups but lacks the benzoic acid moiety.
4-Pyridinylboronic acid: Contains a pyridine ring but with a boronic acid group instead of the benzoic acid moiety.
Phenylboronic pinacol esters: Similar in structure but with different functional groups and applications.
Uniqueness: 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
分子式 |
C13H10FNO3 |
|---|---|
分子量 |
247.22 g/mol |
IUPAC 名称 |
4-(5-fluoro-2-methoxypyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-6-10(11(14)7-15-12)8-2-4-9(5-3-8)13(16)17/h2-7H,1H3,(H,16,17) |
InChI 键 |
LAGJSVZSGDCDJE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


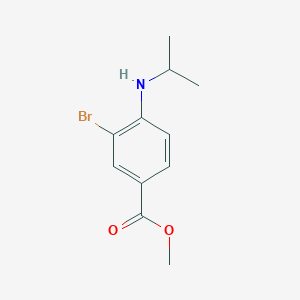
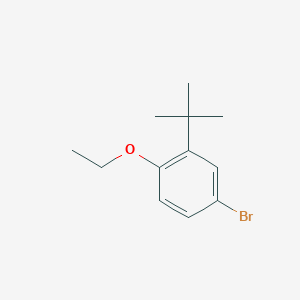
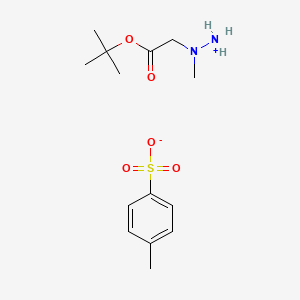
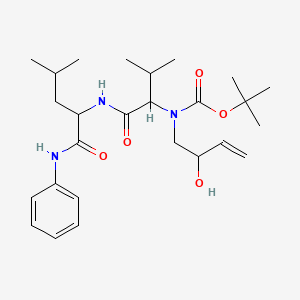
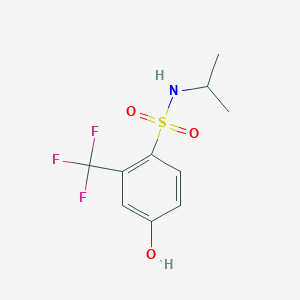

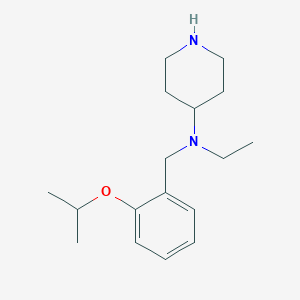



![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

